molecular formula C22H13Cl2N3O5 B2507793 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887898-72-8

3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No.: B2507793
CAS No.: 887898-72-8
M. Wt: 470.26
InChI Key: NJVSTPGDYVNKQZ-UHFFFAOYSA-N
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Description

3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,5-dichlorobenzoic acid, 4-nitroaniline, and benzofuran derivatives. Common synthetic routes could involve:

    Amidation: Formation of an amide bond between 2,5-dichlorobenzoic acid and 4-nitroaniline.

    Cyclization: Formation of the benzofuran ring through cyclization reactions.

    Functional Group Interconversion: Introduction of various functional groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Halogen atoms in the dichlorobenzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation Products: Oxidized derivatives of the benzofuran ring.

    Reduction Products: Amino derivatives from the reduction of the nitro group.

    Substitution Products: Compounds with substituted halogen atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving benzofuran derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide would depend on its specific biological target. Generally, benzofuran derivatives can interact with various molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-dichlorobenzamido)-N-phenylbenzofuran-2-carboxamide
  • 3-(2,5-dichlorobenzamido)-N-(4-methylphenyl)benzofuran-2-carboxamide
  • 3-(2,5-dichlorobenzamido)-N-(4-chlorophenyl)benzofuran-2-carboxamide

Uniqueness

The presence of the 4-nitrophenyl group in 3-(2,5-dichlorobenzamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide may confer unique properties such as increased biological activity or specific interactions with molecular targets compared to its analogs.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.

Properties

IUPAC Name

3-[(2,5-dichlorobenzoyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3O5/c23-12-5-10-17(24)16(11-12)21(28)26-19-15-3-1-2-4-18(15)32-20(19)22(29)25-13-6-8-14(9-7-13)27(30)31/h1-11H,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVSTPGDYVNKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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